molecular formula C10H10F3NO B13019631 3-(3-Amino-4-(trifluoromethyl)phenyl)propanal

3-(3-Amino-4-(trifluoromethyl)phenyl)propanal

Cat. No.: B13019631
M. Wt: 217.19 g/mol
InChI Key: QIOZVZLHGBOQRQ-UHFFFAOYSA-N
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Description

3-(3-Amino-4-(trifluoromethyl)phenyl)propanal is an organic compound with the molecular formula C10H10F3NO It is characterized by the presence of an amino group, a trifluoromethyl group, and an aldehyde group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Amino-4-(trifluoromethyl)phenyl)propanal typically involves a series of chemical reactions starting from commercially available precursors. One common method involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are designed to be efficient and scalable. These methods often involve the use of microwave-assisted conditions to reduce reaction times without compromising yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

3-(3-Amino-4-(trifluoromethyl)phenyl)propanal undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: 3-(3-Amino-4-(trifluoromethyl)phenyl)propanoic acid.

    Reduction: 3-(3-Amino-4-(trifluoromethyl)phenyl)propanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(3-Amino-4-(trifluoromethyl)phenyl)propanal has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: It is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 3-(3-Amino-4-(trifluoromethyl)phenyl)propanal involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Trifluoromethylphenyl)propanal: Lacks the amino group, making it less versatile in biological applications.

    3-(4-Trifluoromethylphenyl)propanal: The position of the trifluoromethyl group affects the compound’s reactivity and properties.

    3-(3-Amino-4-methylphenyl)propanal: The presence of a methyl group instead of a trifluoromethyl group alters the compound’s chemical and biological properties.

Uniqueness

3-(3-Amino-4-(trifluoromethyl)phenyl)propanal is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the amino group allows for versatile chemical modifications and interactions with biological targets.

Properties

Molecular Formula

C10H10F3NO

Molecular Weight

217.19 g/mol

IUPAC Name

3-[3-amino-4-(trifluoromethyl)phenyl]propanal

InChI

InChI=1S/C10H10F3NO/c11-10(12,13)8-4-3-7(2-1-5-15)6-9(8)14/h3-6H,1-2,14H2

InChI Key

QIOZVZLHGBOQRQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CCC=O)N)C(F)(F)F

Origin of Product

United States

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